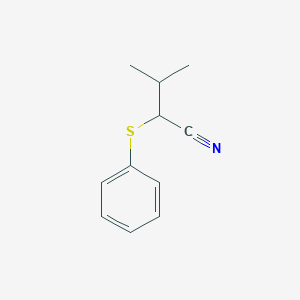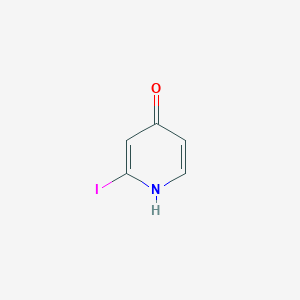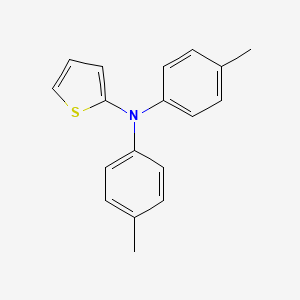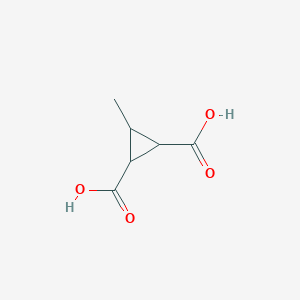
1,2-Cyclopropanedicarboxylic acid, 3-methyl-
Vue d'ensemble
Description
“1,2-Cyclopropanedicarboxylic acid, 3-methyl-” also known as “3-Methylene-1,2-cyclopropanedicarboxylic acid” is a chemical compound with the molecular formula C6H6O4 . It has an average mass of 142.109 Da and a monoisotopic mass of 142.026611 Da .
Synthesis Analysis
The synthesis of similar compounds like cyclopropanecarboxylic acid involves a reaction that sets in after about 15 minutes . The reaction involves powdered sodium hydroxide and γ-chlorobutyronitrile . The water formed in the reaction hydrolyzes some of the cyclopropyl cyanide . The hydrolysis of the cyanide is completed by the addition of water in small portions over a period of about 2 hours and subsequent heating .Molecular Structure Analysis
The linear formula of “1,2-Cyclopropanedicarboxylic acid, 3-methyl-” is C6H6O4 . The molecular weight is 142.112 .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis of Cyclopropane Derivatives : 1,1-Cyclopropanedicarboxylic acid diethyl ester, a derivative of 1,2-Cyclopropanedicarboxylic acid, has been prepared from diethyl malonate. This synthesis involves a two-step reaction with a yield of 50%-55% and is used to produce 1,1-cyclopropanedimethanol (Qiu Fei, 2009).
Inhibitors of Methylaspartase Reaction : A range of 1-substituted cyclopropane 1,2-dicarboxylic acids, synthesized using efficient methods, are found to be potent inhibitors of 3-methylaspartase. These compounds act as transition state analogs for substrate deamination reactions catalyzed by the enzyme (K. Badiani et al., 1996).
Ectoparasiticidal Activity : Substituted alkyl 2H-pyran-5-carboxylates have been transformed into substituted 3-vinyl-1,2-cyclopropanedicarboxylates, which exhibited ectoparasiticidal activity. The majority of the cyclopropane products have a trans configuration of the cyclopropane ring hydrogen atoms (C. M. Moorhoff & D. Winkler, 1998).
Biological and Pharmacological Research
Biological Activities of Cyclopropane Moiety : 1-Aminocyclopropane-1-carboxylic acid and its analogs, containing the cyclopropane moiety, are known for diverse biological activities like antifungal, antimicrobial, antiviral, and antitumoral. The chapter discusses the isolation, characterization, synthesis, and biological activities of these compounds (Michael G. Coleman & A. Hudson, 2016).
Conformationally Restricted Analogues of Histamine : Diverse cyclopropane units like 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes have been developed as conformationally restricted analogues of histamine. These units help in improving activity and investigating bioactive conformations (Yuji Kazuta, A. Matsuda, S. Shuto, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
3-methylcyclopropane-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-3(5(7)8)4(2)6(9)10/h2-4H,1H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXGPKYJOMGPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625501 | |
| Record name | 3-Methylcyclopropane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcyclopropane-1,2-dicarboxylic acid | |
CAS RN |
89615-02-1 | |
| Record name | 3-Methylcyclopropane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine](/img/structure/B3058389.png)
![N-[(3-methylthiophen-2-yl)methyl]cyclopropanamine](/img/structure/B3058390.png)
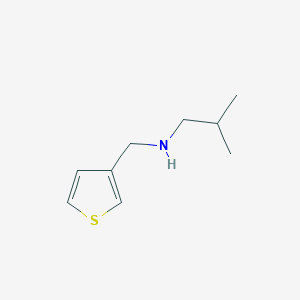

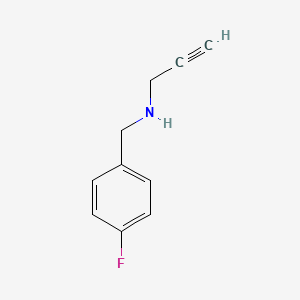
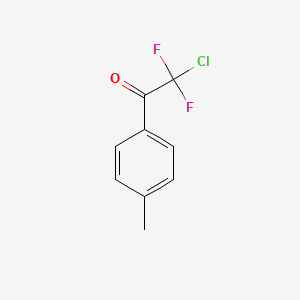
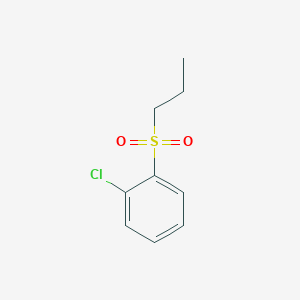
![Phosphonic acid, [(phenylmethoxy)methyl]-, diethyl ester](/img/structure/B3058398.png)
